molecular formula C18H23BrN2O B238870 1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1794-42-9

1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No. B238870
CAS RN: 1794-42-9
M. Wt: 363.3 g/mol
InChI Key: LDDRDIZNVOWRPM-FNORWQNLSA-N
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Description

1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as U-47700 and is a potent analgesic drug that has been used in scientific research studies.

Mechanism Of Action

U-47700 acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When U-47700 binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the inhibition of pain signals and the production of pleasurable effects.

Biochemical And Physiological Effects

U-47700 has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, euphoria, respiratory depression, and constipation. It has also been found to have a high potential for abuse and dependence.

Advantages And Limitations For Lab Experiments

U-47700 has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it useful for investigating the mechanism of action of opioids. It is also relatively easy to synthesize and purify. However, U-47700 has several limitations, including its high potential for abuse and dependence, which makes it difficult to use in animal studies.

Future Directions

There are several future directions for the use of U-47700 in scientific research studies. These include investigating the effects of U-47700 on different opioid receptors, developing new analgesic drugs based on the structure of U-47700, and investigating the potential therapeutic uses of U-47700 in the treatment of opioid addiction. However, it is important to consider the potential risks and limitations of using U-47700 in scientific research studies.

Synthesis Methods

The synthesis of U-47700 involves the reaction of 2-bromopropiophenone with 3,8-diazabicyclo[3.2.1]octane in the presence of a reducing agent. The final product is then purified using chromatography techniques. The synthesis of U-47700 is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

U-47700 has been used in scientific research studies to investigate the mechanism of action of opioids. It has been found to bind to the mu-opioid receptor with high affinity, which results in the activation of the receptor and the subsequent release of neurotransmitters. U-47700 has also been used in studies to investigate the effects of opioids on the central nervous system and to develop new analgesic drugs.

properties

CAS RN

1794-42-9

Product Name

1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H23BrN2O/c1-2-18(22)21-15-9-10-16(21)13-20(12-15)11-5-7-14-6-3-4-8-17(14)19/h3-8,15-16H,2,9-13H2,1H3/b7-5+

InChI Key

LDDRDIZNVOWRPM-FNORWQNLSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3Br

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3Br

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3Br

synonyms

3-(2-Bromo-3-phenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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